

mangiferolic acid versus isomangiferolic acid properties

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Compound Focus: Mangiferolic acid

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Property Comparison at a Glance

The following table summarizes the available data for **mangiferolic acid** and **isomangiferolic acid**.

Property	Mangiferolic Acid	Isomangiferolic Acid
IUPAC Name	Information missing from search results	(3 α ,24E)-3-Hydroxy-9,19-cyclolanost-24-en-26-oic acid [1]
Molecular Formula	C ₃₀ H ₄₈ O ₃ [2]	C ₃₀ H ₄₈ O ₃ [3] [1]
Molecular Weight	456.72 g/mol (calculated from formula)	456.72 g/mol [1]
CAS Registry Number	Information missing from search results	13878-92-7 [1]
Chemical Classification	Cycloartane-type triterpenoid [4]	Cycloartane-type triterpenoid [4]
Natural Sources	Propolis (from <i>Mangifera indica</i> resin), <i>Mangifera indica</i> (Mango) bark resin [4]	Propolis (from <i>Mangifera indica</i> resin), <i>Mangifera indica</i> (Mango) bark resin [4]

Property	Mangiferolic Acid	Isomangiferolic Acid
Reported Pharmacological Activities	Cytotoxic activity against gastric cancer cells (KATO-III) [5]	Information missing from search results
Experimental Cytotoxicity Data (KATO-III cells)	IC ₅₀ : 4.78–16.02 µg/mL [5]	Information missing from search results
Reported Mechanism of Action	Induces late apoptosis & necrosis; increases sub-G1 & S-phase cell population; upregulates <i>COX2</i> , <i>NFκB</i> , <i>CASP3</i> , <i>CASP7</i> [5]	Information missing from search results

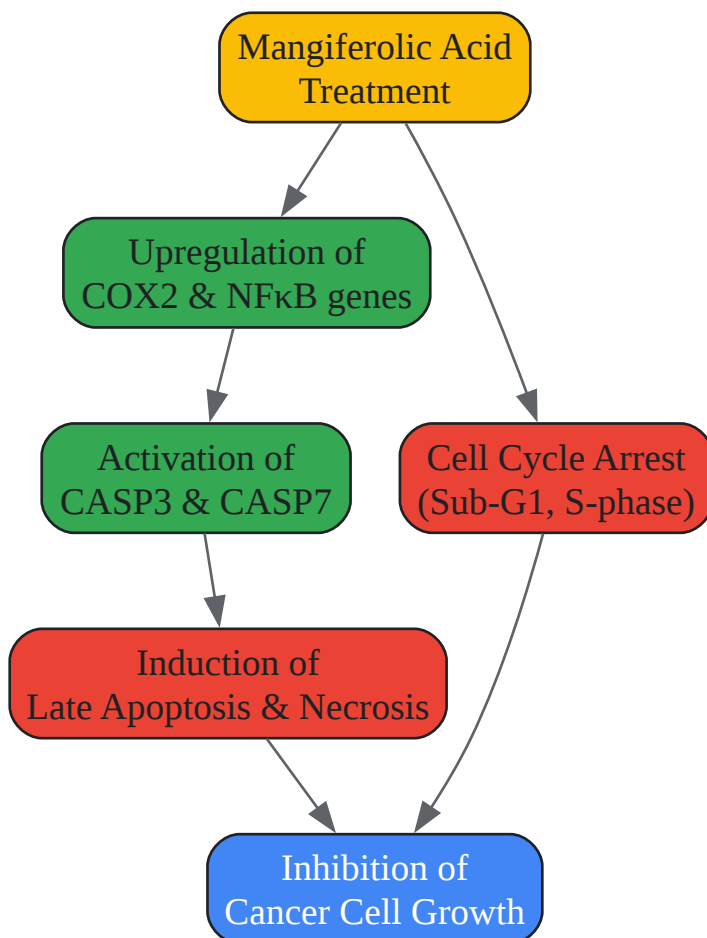
Experimental Data for Mangiferolic Acid

The cytotoxic activity of **mangiferolic acid** against gastric cancer is the most substantiated finding in the search results. Here are the key experimental details:

- **Source:** The compound was isolated from the propolis of the stingless bee *Tetragonula laeviceps* in Bankha district, Thailand [5].
- **Experimental Protocol:**
 - **Cytotoxicity Assay:** The anti-proliferative effect on KATO-III human gastric cancer cells was evaluated using the MTT assay. Cells were treated with **mangiferolic acid** for 24, 48, and 72 hours [5].
 - **Cell Death Analysis:** Programmed cell death was analyzed using flow cytometry with Annexin V-FITC and PI staining to distinguish between apoptotic and necrotic cells [5].
 - **Cell Cycle Analysis:** DNA content was measured via flow cytometry after PI staining to determine cell cycle distribution [5].
 - **Gene Expression Analysis:** The expression levels of cancer-related genes (*COX2*, *NFκB*, *CASP3*, *CASP7*) were measured using quantitative real-time reverse transcriptase PCR (qRT-PCR) [5].
- **Key Findings:**
 - **Mangiferolic acid** exhibited significant cytotoxicity against KATO-III cells, though it was less potent than the control drug doxorubicin [5].
 - Treatment induced morphological changes indicative of cell death, such as decreased cell density and increased debris [5].

- The compound significantly induced **late-stage apoptosis and necrosis**, particularly after 48 and 72 hours of treatment [5].
- It caused cell cycle arrest, evidenced by an increased proportion of cells in the **sub-G1 and S phases** [5].
- **Mangiferolic acid** at 30 µg/mL significantly upregulated the expression of *COX2* and *NFκB**, genes linked to inflammation, as well as the executioner caspases **CASP3* and *CASP7*, which are key mediators of apoptosis [5].

The proposed signaling pathway for **mangiferolic acid**'s action against gastric cancer based on the experimental data can be visualized as follows:



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Important Clarification: Mangiferin vs. Mangiferolic Acid

A critical point of potential confusion is the difference between **mangiferin** and **mangiferolic acid**. The search results contain extensive information on mangiferin [6] [7] [8], but it is a chemically and functionally distinct compound.

- **Mangiferin**: A **xanthone C-glucoside** ($C_{19}H_{18}O_{11}$), widely studied for its antioxidant, anti-diabetic, and anti-inflammatory properties [6] [8].
- **Mangiferolic Acid**: A **cycloartane-type triterpenoid** ($C_{30}H_{48}O_3$), discussed here for its cytotoxic potential [4] [5].

They are different bioactive compounds originating from the same plant, *Mangifera indica*.

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References

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